Diisopropanolamine
Overview
Description
Diisopropanolamine is a chemical compound with the molecular formula C₆H₁₅NO₂. It is commonly used as an emulsifier, stabilizer, and chemical intermediate . This compound is known for its versatility and is widely utilized in various industrial applications.
Mechanism of Action
Target of Action
Diisopropanolamine (DIPA) is a versatile chemical used in a variety of industrial and personal care products . It serves as an emulsifier, stabilizer, chemical intermediate, and neutralizer . DIPA achieves basicity, buffering, and alkalinity objectives . Its primary targets are fatty acids and sulfonic acid-based surfactants, which it neutralizes due to its good solubilizing properties for oil and fat .
Mode of Action
DIPA interacts with its targets (fatty acids and sulfonic acid-based surfactants) by neutralizing them . This interaction is facilitated by DIPA’s basicity and its ability to solubilize oil and fat . The resulting changes include the formation of salts and water, typical of acid-base reactions .
Biochemical Pathways
Given its role as a chemical intermediate, dipa likely participates in various chemical reactions and pathways in the industrial processes where it is used .
Pharmacokinetics
A study conducted on rats showed that following intravenous administration, DIPA was rapidly cleared from the plasma and excreted into urine in a biexponential manner . A total of 97±4% of the dose was actively excreted in urine by the kidney, most (approximately 71%) within 6 hours of dosing, virtually all as the parent compound . Following dermal application, approximately 20% of the dose was absorbed in 48 hours with the steady-state penetration rate of approximately 0.2%/hour . The absolute systemic dermal bioavailability (dose corrected AUC (dermal)/AUC (i.v.)) of 14C-DIPA was 12% .
Result of Action
Given its role as a neutralizer of fatty acids and sulfonic acid-based surfactants, it can be inferred that dipa’s action results in the formation of salts and water .
Action Environment
The action, efficacy, and stability of DIPA can be influenced by environmental factors. It is worth noting that DIPA is used in a variety of environments, including industrial processes and personal care products , suggesting that it has a broad range of stability under different conditions.
Biochemical Analysis
Biochemical Properties
Diisopropanolamine is a basic chemical used in many applications serving as emulsifiers, stabilizers, chemical intermediates and neutralizers that achieve basicity, buffering and alkalinity objectives
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropanolamine can be synthesized by the reaction of isopropanolamine or ammonia with propylene oxide . The reaction typically involves the following steps:
Reactants: Isopropanolamine or ammonia and propylene oxide.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and allowed to react under specific conditions. The process involves continuous monitoring and control to maintain the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Diisopropanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as diisopropanolamides and other substituted amines .
Scientific Research Applications
Diisopropanolamine is widely used in scientific research due to its versatile properties :
Chemistry: It is used as a chemical intermediate in the synthesis of various compounds.
Biology: It is studied for its effects on cellular processes, such as choline uptake and phospholipid synthesis in Chinese hamster ovary cells.
Medicine: It is explored for potential therapeutic applications.
Industry: It is used in personal care products, metalworking fluids, natural gas purification, coatings, paint strippers, paper, photographic intermediates, plastics, polyurethanes, and textiles.
Comparison with Similar Compounds
Monoisopropanolamine: A liquid at room temperature, used in similar applications but with different properties.
Triisopropanolamine: A solid at room temperature, used in applications requiring higher stability and different reactivity.
Uniqueness: Diisopropanolamine stands out due to its balanced properties, making it suitable for a wide range of applications. Its ability to act as both an emulsifier and stabilizer, along with its chemical reactivity, makes it a valuable compound in various industries .
Properties
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-5(8)3-7-4-6(2)9/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTYICIALWPMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2, Array | |
Record name | DIISOPROPANOLAMINE | |
Source | CAMEO Chemicals | |
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Record name | DIISOPROPANOLAMINE | |
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DSSTOX Substance ID |
DTXSID8020179 | |
Record name | Diisopropanolamine | |
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Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisopropanolamine appears as colorless liquid or white to yellow crystalline solid with an odor of dead fish or ammonia. Liquid floats and mixes with water. Solid sinks and mixes in water. (USCG, 1999), Liquid, White hygroscopic solid; Yellows upon light and air exposure; mp = 42 deg C; [ICSC] May also be in the form of colorless liquid; Odor of dead fish; [CAMEO] White solid; mp = 43-47 deg C; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON EXPOSURE TO LIGHT AND AIR. | |
Record name | DIISOPROPANOLAMINE | |
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Record name | 2-Propanol, 1,1'-iminobis- | |
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Boiling Point |
480.2 °F at 760 mmHg (NTP, 1992), 249 °C, 248 °C | |
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Flash Point |
259 °F (NTP, 1992), 255 °F (127 °C) (open cup), 127 °C o.c. | |
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Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Miscible in alcohol. Slightly soluble in toluene. Insoluble in hydrocarbons., In water, 8.6X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 87 | |
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Density |
0.99 at 107.6 °F (USCG, 1999) - Less dense than water; will float, 0.989 at 20 °C/4 °C, Relative density (water = 1): 0.99 | |
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Vapor Density |
4.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.6 | |
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Vapor Pressure |
0.02 mmHg at 108 °F (NTP, 1992), 0.000125 [mmHg], 1.25X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, Pa at 42 °C: 2.67 | |
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Impurities |
Commercial samples of diisopropanolamine... were found to contain 20-1300 ppb of N-nitrosobis(2-hydroxypropyl)amine, an agent that is absorbed through the skin of hamsters and is a strong carcinogen in hamsters, rats, mice, rabbits, and guinea pigs. | |
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Color/Form |
White waxy solid | |
CAS No. |
110-97-4, 68153-96-8 | |
Record name | DIISOPROPANOLAMINE | |
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Record name | DIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
107.6 °F (NTP, 1992), 32-42 °C, 42 °C | |
Record name | DIISOPROPANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8553 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIISOPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPANOLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0493 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Diisopropanolamine?
A1: this compound has the molecular formula (CH3CHOHCH2)2NH and a molecular weight of 133.19 g/mol.
Q2: How does the presence of Sulfolane impact the corrosion behavior of carbon steel in the presence of this compound?
A2: Research [] indicates that this compound can act as a corrosion inhibitor for carbon steel in Sulfolane environments. The study showed that increasing the concentration of this compound led to a decrease in the corrosion rate of the steel. This suggests a protective effect of this compound against corrosion in this specific environment.
Q3: Does the concentration of this compound affect its ability to inhibit corrosion in Sulfolane environments?
A3: Yes, [] demonstrated that the corrosion inhibition efficiency of this compound in Sulfolane environments is concentration-dependent. An optimal concentration of this compound was identified to provide the greatest protection against corrosion, suggesting a potential saturation point for its protective effect.
Q4: What are the main industrial applications of this compound?
A4: this compound is widely employed in various industrial processes. [, , ] Some key applications include:
- Gas Sweetening: It is a crucial component in the Sulfinol® process, removing hydrogen sulfide from sour natural gas. []
- Cosmetic and Personal Care Products: It serves as an additive in various formulations. []
- Metalworking Fluids: Its properties make it valuable as a corrosion inhibitor and lubricating agent. []
- Pharmaceutical Industry: It acts as a drug intermediate in certain pharmaceutical syntheses. []
Q5: How is this compound used in the removal of acid gases?
A5: this compound is utilized as a chemical solvent in the Sulfinol® process for gas sweetening. [] This process combines chemical and physical processes to remove acid gases like hydrogen sulfide from natural gas streams. this compound's central nitrogen atom plays a key role in its interaction and removal of these sour gas components.
Q6: Can you explain the role of this compound in the synthesis of 2,6-Dimethylmorpholine?
A6: Research [] describes the synthesis of 2,6-Dimethylmorpholine from this compound. The study highlights that this compound reacts with concentrated phosphoric acid in the presence of a phosphor-tungstate-molybdic heteropoly acid catalyst supported on silicon dioxide to yield 2,6-Dimethylmorpholine.
Q7: What challenges are associated with wastewater treatment from industrial processes using this compound?
A7: Wastewater generated from processes utilizing this compound often contains high levels of this amine, leading to elevated Chemical Oxygen Demand (COD) levels. [, ] This presents a challenge for conventional biological wastewater treatment systems, as they are not efficient in breaking down such recalcitrant pollutants. High COD loading can disrupt these systems, necessitating pre-treatment of the wastewater before it enters the main treatment plant to meet regulatory standards.
Q8: Is this compound biodegradable? What are the implications for its environmental fate?
A8: Yes, research confirms the biodegradability of this compound under both aerobic and anaerobic conditions. [, ] Studies [, , ] have shown its biodegradation potential in various environmental matrices, including:
- Aquifer Sediments: Microbial communities in contaminated aquifer sediments demonstrated the ability to degrade this compound under aerobic conditions. []
- Wetland Environments: Studies using muds from a wetland downgradient from a contaminated plume showed this compound biodegradation. []
- Anaerobic Conditions: Research confirmed the biodegradation of this compound under nitrate-reducing, manganese(IV)-reducing, and iron(III)-reducing conditions. []
Q9: What are the environmental concerns associated with the use of this compound in the Sulfinol® process?
A9: The use of this compound in the Sulfinol® process has raised concerns due to instances of groundwater contamination. [, ] These contamination events have been linked to surface spills, seepage from landfills, and leaks from unlined process water storage ponds at gas plants. The persistence of this compound in groundwater is a concern, highlighting the need for proper handling, storage, and disposal practices to minimize environmental risks.
Q10: How is the photodegradation of this compound being explored as a potential treatment method?
A10: Researchers are actively investigating the use of advanced oxidation processes (AOPs) to degrade this compound in wastewater. [, , , , , , , ] Photodegradation, a type of AOP, is of particular interest.
- Photo-Fenton Oxidation: Studies [, , ] have focused on using photo-Fenton oxidation, which involves iron catalysts and hydrogen peroxide under light irradiation, to degrade this compound. This process generates hydroxyl radicals that effectively break down the amine.
- Modified TiO2 Photocatalysts: Research [, , , , ] has explored the use of modified titanium dioxide (TiO2) photocatalysts, particularly those doped with metals like copper or iron, to enhance the degradation of this compound under visible light irradiation.
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